While the compound can be found in various chemical databases like PubChem [], and suppliers offer it as a research chemical, no published scientific research directly mentions its utilization in specific scientific investigations.
Given the structural features of 3-Bromo-5-chloropyridine-2-carbonitrile, researchers might explore its potential applications in areas related to:
3-Bromo-5-chloropyridine-2-carbonitrile is an aromatic heterocyclic compound characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a cyano group at the 2-position. Its chemical formula is CHBrClN, and it has a molecular weight of approximately 221.45 g/mol. This compound is recognized for its utility as an intermediate in organic synthesis, particularly in pharmaceutical development, owing to its reactive functional groups that facilitate various chemical transformations .
The compound exhibits notable biological activities, particularly as a pharmaceutical intermediate. It has been investigated for its potential in modulating beta-secretase enzyme activity, which is relevant in treating Alzheimer’s disease and other cognitive disorders. The structural features of 3-bromo-5-chloropyridine-2-carbonitrile contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies .
Several methods have been developed for synthesizing 3-bromo-5-chloropyridine-2-carbonitrile:
3-Bromo-5-chloropyridine-2-carbonitrile serves multiple applications:
Interaction studies involving 3-bromo-5-chloropyridine-2-carbonitrile focus on its biological activity and binding affinity with specific enzymes or receptors. Notably, it has been shown to interact with beta-secretase, influencing enzyme activity and offering insights into potential therapeutic applications against Alzheimer’s disease. Further studies are required to elucidate its mechanism of action and optimize its efficacy as a drug candidate .
Several compounds share structural similarities with 3-bromo-5-chloropyridine-2-carbonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromo-4-chloropyridine | Similar halogenated pyridine | Different substitution pattern affecting reactivity |
5-Bromo-2-chloropyridine | Halogens at different positions | Potentially different biological activities |
3-Chloro-5-fluoropyridine | Fluorine instead of bromine | Fluorine may enhance lipophilicity and bioavailability |
4-Bromo-3-chloropyridine | Variation in halogen placement | Different reactivity profile |
The uniqueness of 3-bromo-5-chloropyridine-2-carbonitrile lies in its specific combination of bromine and chlorine substituents along with the cyano group, which provides distinct chemical reactivity and biological activity compared to these similar compounds .